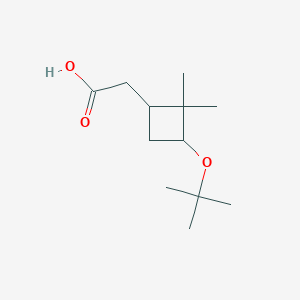

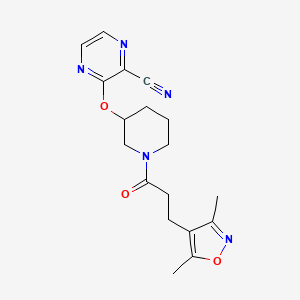

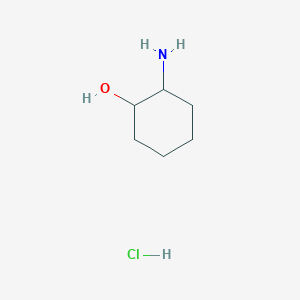

![molecular formula C16H13BrN4O3S B2541419 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 488700-92-1](/img/structure/B2541419.png)

3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrazole derivative, which is a class of organic compounds known for their diverse range of biological activities. Pyrazole derivatives are often studied for their potential applications in pharmaceuticals and materials science due to their interesting chemical and physical properties.

Synthesis Analysis

While the specific synthesis of 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not detailed in the provided papers, similar pyrazole derivatives are typically synthesized through ring closure reactions. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by reacting phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This suggests that the synthesis of the compound may also involve a ring closure step, possibly with modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the molecular geometry and electronic structure of a novel pyrazole derivative were optimized and calculated using ab-initio methods, and the compound's three-dimensional structure was confirmed by single-crystal X-ray diffraction studies . The dihedral angle between the pyrazole and thiophene rings in the studied compound indicates a twisted conformation, which could be similar in the compound of interest due to the presence of a thiophene ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including autoxidation and hydrolysis. The stability of these molecules can be assessed through calculations of bond dissociation energies and radial distribution functions . Additionally, the reactivity of such compounds can be explored through molecular docking studies, which can reveal potential inhibitory effects against specific proteins, as seen in the case of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide being a potential inhibitor of CDK2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The non-linear optical properties of such compounds are also of interest, as they can be comparable to or even exceed those of standard non-linear optical (NLO) materials like urea . The solvent effects on structural parameters and the identification of electrophilic and nucleophilic regions on the molecular surface are also important aspects of their chemical properties .

科学的研究の応用

Synthesis and Structural Analysis

The compound has been a subject of interest in the synthesis and characterization of various chemical derivatives, particularly in the context of pyrazole-based pharmacophores. For instance, it has been involved in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, showcasing its versatility in organic synthesis (Khalifa, Nossier, & Al-Omar, 2017).

Antibacterial Activity

The compound has been incorporated in the synthesis of novel pyrazole based carbohydrazone derivatives, which were then tested for their antibacterial efficacy. This indicates its potential role in developing new antimicrobial agents (Mohammad Idrees Roshan D. Nasareb & Naqui J. Siddiquia, 2016).

Corrosion Inhibition

Its derivatives have been studied for their corrosion protection behavior on metals, suggesting its application in material science and engineering. This includes investigations into the adsorption properties and protection efficiency of carbohydrazide-pyrazole compounds (Paul, Yadav, & Obot, 2020).

Anticonvulsant Activity

Compounds with a similar structure have been synthesized and tested for their anticonvulsant activity, highlighting the potential therapeutic applications of these derivatives in pharmaceuticals (Nagihan Beyhan et al., 2017).

Anticancer Activity

A derivative of the compound has shown significant cytotoxic activity against specific cell lines, underlining its potential in the development of new anticancer drugs (S. M et al., 2022).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions for handling the compound.

将来の方向性

This could involve speculating about potential future research directions, such as new reactions that the compound could be used in, new methods of synthesizing the compound, or new applications for the compound in fields such as medicine or materials science.

I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask!

特性

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSMIWKGWCFZNM-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

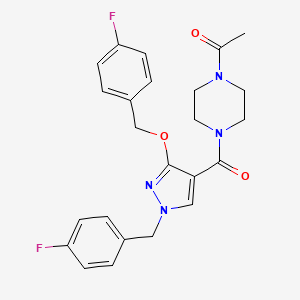

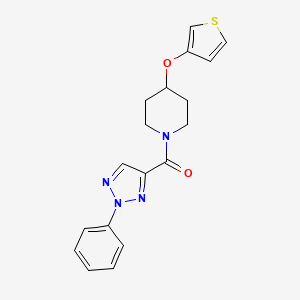

![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)

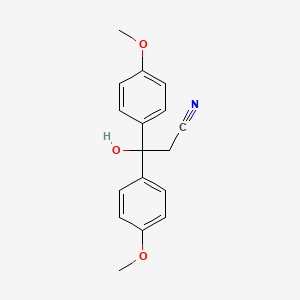

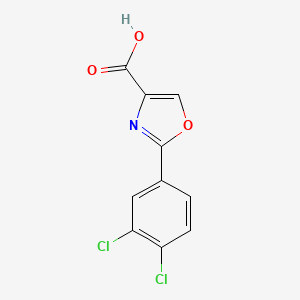

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

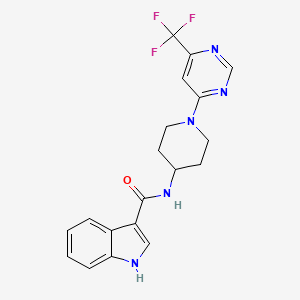

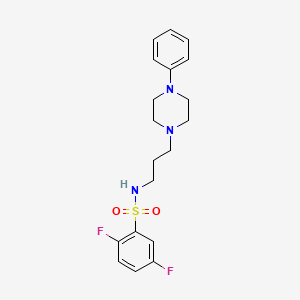

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)